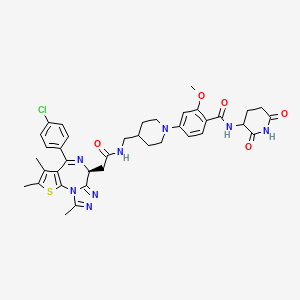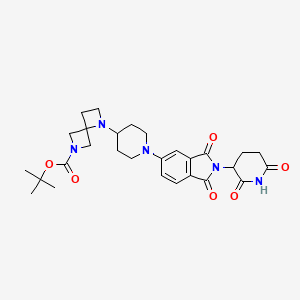
E3 Ligase Ligand-linker Conjugate 8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 8 is a compound used in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a target-binding unit, a linker, and an E3 ligase binding moiety. These molecules facilitate the degradation of target proteins by the ubiquitin-proteasome system, a crucial pathway for maintaining cellular protein homeostasis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 8 involves multiple steps, starting with the preparation of the E3 ligase ligand. This ligand is then functionalized to allow for the attachment of a linker. Common reagents used in these reactions include primary amines and DIPEA in DMF at elevated temperatures . The final step involves the conjugation of the linker to the ligand, forming the complete this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and purity. Techniques like chromatography and crystallization are employed for purification .
化学反応の分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
E3 Ligase Ligand-linker Conjugate 8 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in treating diseases like cancer, neurodegenerative disorders, and viral infections by targeting disease-related proteins for degradation.
Industry: Employed in the development of novel drugs and therapeutic agents
作用機序
E3 Ligase Ligand-linker Conjugate 8 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the target protein .
類似化合物との比較
Similar Compounds
Similar compounds to E3 Ligase Ligand-linker Conjugate 8 include:
Cereblon-based PROTACs: Utilize cereblon as the E3 ligase.
Von Hippel-Lindau-based PROTACs: Utilize von Hippel-Lindau as the E3 ligase.
MDM2-based PROTACs: Utilize MDM2 as the E3 ligase
Uniqueness
This compound is unique due to its specific ligand and linker combination, which provides distinct binding affinities and degradation efficiencies. This uniqueness allows for the selective targeting and degradation of specific proteins, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C28H35N5O6 |
|---|---|
分子量 |
537.6 g/mol |
IUPAC名 |
tert-butyl 1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]-1,6-diazaspiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C28H35N5O6/c1-27(2,3)39-26(38)31-15-28(16-31)10-13-32(28)17-8-11-30(12-9-17)18-4-5-19-20(14-18)25(37)33(24(19)36)21-6-7-22(34)29-23(21)35/h4-5,14,17,21H,6-13,15-16H2,1-3H3,(H,29,34,35) |
InChIキー |
NOORQZURQOGAPA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN2C3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![zinc;(2S,3S,4S,5R,6S)-6-[3-[[4-[2-[2-[2-[[(17S,18S)-18-[3-[[1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]triazol-4-yl]methylamino]-3-oxopropyl]-12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carbonyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]amino]-4-[[2-[2-[4-[4-[[1-[(4-fluorophenyl)carbamoyl]cyclopropanecarbonyl]amino]phenoxy]-6-methoxyquinolin-7-yl]oxyethoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12374131.png)
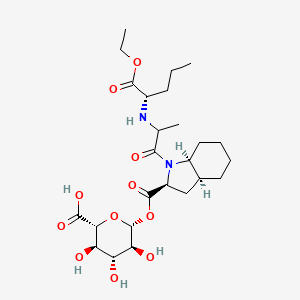

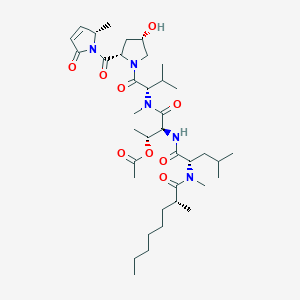
![methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate](/img/structure/B12374161.png)

![1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(1,3,2-dithiarsolan-2-yl)ethanone](/img/structure/B12374169.png)

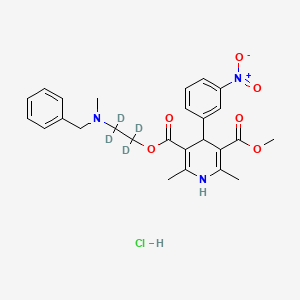

![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B12374197.png)
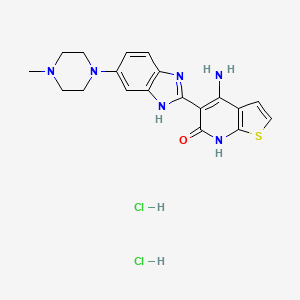
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
